molecular formula C13H18O3 B3381595 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid CAS No. 25380-95-4

4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid

Cat. No.: B3381595
CAS No.: 25380-95-4
M. Wt: 222.28 g/mol
InChI Key: WIOBJKISLAORQO-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid (CAS: 25380-95-4; 915140-11-3) is a substituted butanoic acid derivative featuring a 3-methoxyphenyl group at position 4 and two methyl groups at position 3 of the carboxylic acid backbone. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of thromboxane A2 receptor antagonists and synthetic cannabinoid metabolites . Its structural rigidity and lipophilic substituents contribute to enhanced metabolic stability and receptor-binding properties, making it a critical scaffold in medicinal chemistry .

Properties

IUPAC Name

4-(3-methoxyphenyl)-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2,9-12(14)15)8-10-5-4-6-11(7-10)16-3/h4-7H,8-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOBJKISLAORQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-methoxybenzene with 3,3-dimethylbutanoic acid chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-(3-Hydroxyphenyl)-3,3-dimethylbutanoic acid.

    Reduction: 4-(3-Methoxyphenyl)-3,3-dimethylbutanol.

    Substitution: 4-(3-Aminophenyl)-3,3-dimethylbutanoic acid.

Scientific Research Applications

4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound may also influence signaling pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic Acid with Derivatives

Compound Name Substituents at Position 4 Substituents at Position 3 Key Applications
4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid 3-Methoxyphenyl Two methyl groups Thromboxane antagonists, synthetic cannabinoid metabolites
3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid (CAS: 1181635-62-0) 4-Fluoro-3-methylphenyl One methyl group Pharmaceutical intermediates (unreported specific activity)
5F-MDMB-PICA 3,3-dimethylbutanoic acid metabolite Indazole- or indole-derived substituents Two methyl groups Synthetic cannabinoid metabolite; forensic detection
4-[[Bis(phenylmethoxy)phosphinyl]oxy]-3,3-dimethylbutanoic acid (CAS: 170436-73-4) Phosphorylated oxy group Two methyl groups Prodrug development; enhanced solubility

Key Observations :

  • The 3-methoxy group in 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid enhances electronic interactions with aromatic receptors compared to halogenated analogs (e.g., 4-fluoro derivatives) .
  • Dimethyl substitution at position 3 improves metabolic stability, as evidenced by the persistence of 5F-MDMB-PICA metabolites in blood samples .

Pharmacological Activity

Table 2: Receptor Affinity and Bioactivity

Compound Name Target Receptor Ki/IC50 Value Biological Activity
4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid derivative (UP 116-77) Thromboxane A2 receptor 6–7 nM Potent antagonist; high affinity
3,3-Dimethylbutanoic acid ester derivatives (e.g., compound 10 in ) NF-κB pathway Not reported Moderate inhibitory activity; 51% yield in synthesis
5F-MDMB-PICA 3,3-dimethylbutanoic acid metabolite Synthetic cannabinoid receptors Not applicable Detected in 2.6% of forensic blood samples

Key Observations :

  • Replacement of the 3,3-dimethylbutanoic acid group with shorter chains (e.g., propionic acid) reduces thromboxane A2 receptor affinity by >1000-fold (Ki increases from 6 nM to 5600 nM) .
  • The 3,3-dimethylbutanoic acid moiety in UP 116-77 demonstrates superior tolerance and efficacy, leading to its selection for clinical development .

Metabolic Stability and Detection

Table 3: Analytical Performance of Metabolites

Compound Name Detection Rate in Blood Samples Stability in Autosamplers Key Analytical Method
5F-MDMB-PICA 3,3-dimethylbutanoic acid 2.6% positivity (n=3,487) Stable at 10°C for 2 weeks LC-QTOF-MS
ADB-HEXINACA 3,3-dimethylbutanoic acid metabolite Not quantified Presumed stable LC-MS/MS

Key Observations :

  • The dimethylbutanoic acid structure resists enzymatic degradation, enabling reliable detection in forensic toxicology .
  • Matrix effects may influence detection sensitivity, as seen in variable recovery rates across blood sources .

Key Observations :

  • High yields (>80%) are achievable using 3,3-dimethylbutanoic acid as a starting material in esterification and amidation reactions .
  • The compound’s stability under chromatographic purification (e.g., flash column chromatography) facilitates scalable synthesis .

Biological Activity

4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid (CAS No. 25380-95-4) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid features a methoxy group attached to a phenyl ring and a branched butanoic acid chain. This unique structure contributes to its distinctive biological properties.

1. Anti-inflammatory Properties

Research indicates that 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

2. Antioxidant Activity

The compound demonstrates notable antioxidant properties, which are crucial for protecting cells from oxidative stress. By scavenging free radicals, it may help in reducing cellular damage and preventing diseases related to oxidative stress.

3. Anticancer Potential

Emerging studies suggest that 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines, likely through the modulation of signaling pathways involved in cell survival and proliferation.

The mechanisms underlying the biological activities of 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
  • Receptor Modulation : It can interact with receptors that regulate cellular signaling pathways related to inflammation and cancer.
  • Gene Expression : There is evidence that it can influence the expression of genes associated with oxidative stress response and apoptosis.

Comparison with Similar Compounds

Compound NameChemical StructureBiological Activity
4-(3-Hydroxyphenyl)-3,3-dimethylbutanoic acidHydroxyl group instead of methoxyModerate anti-inflammatory effects
4-(3-Aminophenyl)-3,3-dimethylbutanoic acidAmino group substitutionEnhanced anticancer activity
4-(3-Methoxyphenyl)-3,3-dimethylbutanolAlcohol instead of carboxylic acidLower antioxidant activity

This table highlights the differences in biological activity among structurally similar compounds. The presence of the methoxy group in 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid enhances its stability and reactivity compared to its analogs.

Case Studies

  • Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid resulted in a significant reduction in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .
  • Antioxidant Efficacy : In vitro assays showed that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid
Reactant of Route 2
4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid

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